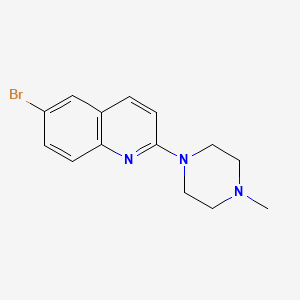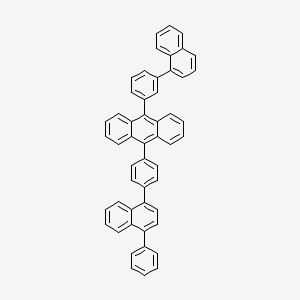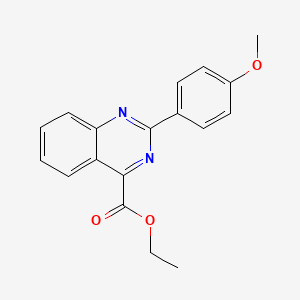
Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate: is a quinazoline derivative with a molecular formula of C18H16N2O3 and a molecular weight of 308.33 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate can be synthesized through the reaction of anthranilamide with ethyl oxalate . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with the reaction conditions optimized for maximum yield and purity. The final product is often purified using techniques such as column chromatography or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.
Substitution: Substitution reactions can introduce different substituents onto the quinazoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and halogen substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is used as a building block for the synthesis of more complex quinazoline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions between quinazoline derivatives and biological macromolecules. It serves as a model compound for understanding the structure-activity relationships of quinazoline-based drugs .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-quinazolone-2-carboxylate: Another quinazoline derivative with similar synthetic routes and applications.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse pharmacological activities.
Quinolinyl-pyrazoles: These compounds also contain a quinazoline ring and are used in various pharmacological applications.
Uniqueness: Ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and industrial products .
Eigenschaften
Molekularformel |
C18H16N2O3 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(21)16-14-6-4-5-7-15(14)19-17(20-16)12-8-10-13(22-2)11-9-12/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
QETRRUNPJUZEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


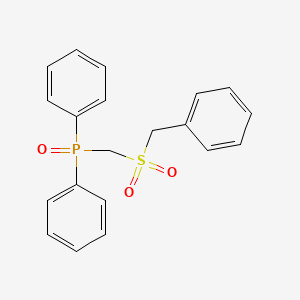
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
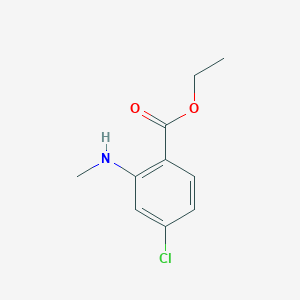
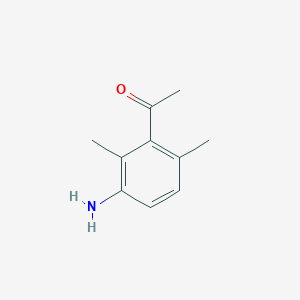
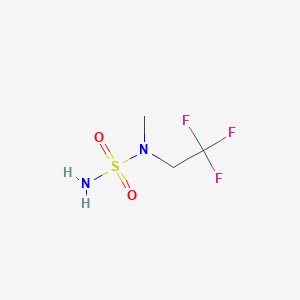
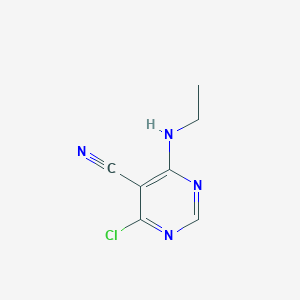
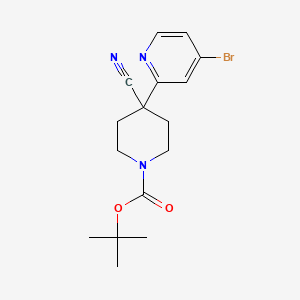

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
